Triethylsilyltrifluormethansulfonat

Übersicht

Beschreibung

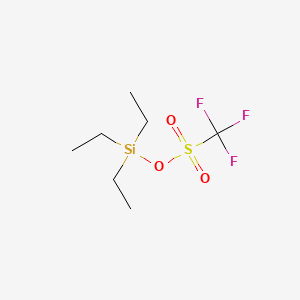

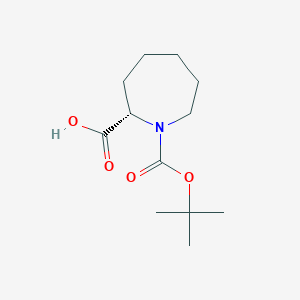

Triethylsilyl trifluoromethanesulfonate is an organosilicon compound with the chemical formula C7H15F3O3SSi . It is a colorless, moisture-sensitive liquid that is primarily used in organic synthesis as a silylating agent and a Lewis acid catalyst .

Wissenschaftliche Forschungsanwendungen

Triethylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Organic Synthesis: Used as a silylating agent to protect hydroxyl groups and as a Lewis acid catalyst in various organic reactions

Pharmaceuticals: Employed in the synthesis of complex molecules, including intermediates for drug development.

Material Science: Utilized in the preparation of silicon-based materials and coatings.

Analytical Chemistry: Used in the derivatization of compounds for analysis by gas chromatography and mass spectrometry.

Wirkmechanismus

Target of Action

Triethylsilyl trifluoromethanesulfonate (TESOTf) is primarily used as a silylating agent in organic synthesis . Its primary targets are organic compounds such as aldehydes, ketones, and alcohols .

Mode of Action

TESOTf interacts with its targets by donating a silyl group (Si(C2H5)3) to the target molecule . This silylation process enhances the reactivity of the target molecule, enabling further chemical transformations .

Biochemical Pathways

The silylation of organic compounds by TESOTf can affect various biochemical pathways. For instance, it can convert aldehydes and ketones into silyl enol ethers , which are intermediates in many organic reactions. It can also protect alcohols by converting them into silyl ethers , which can be selectively deprotected later in the synthesis process.

Pharmacokinetics

Its physical properties, such as its liquid form and density of 1169 g/mL at 25 °C , can influence its handling and use in the laboratory.

Result of Action

The silylation of target molecules by TESOTf results in the formation of new organic compounds with enhanced reactivity . These new compounds can undergo further chemical transformations, enabling the synthesis of complex organic molecules.

Biochemische Analyse

Biochemical Properties

Triethylsilyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a silylating agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the introduction of silyl groups into organic molecules. This compound is known to react with hydroxyl, amino, and carboxyl groups, forming stable silyl ethers, amines, and esters. These interactions are essential for protecting functional groups during complex synthetic processes and enhancing the stability of biomolecules .

Cellular Effects

Triethylsilyl trifluoromethanesulfonate has significant effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to silylate biomolecules can alter their activity and localization within the cell, leading to changes in cellular behavior. For example, silylation of proteins can affect their interaction with other cellular components, impacting processes such as signal transduction and metabolic regulation .

Molecular Mechanism

The molecular mechanism of action of triethylsilyl trifluoromethanesulfonate involves its ability to form covalent bonds with biomolecules. This compound acts as a silylating agent, transferring silyl groups to target molecules. The silylation process can inhibit or activate enzymes, depending on the specific biomolecule involved. Additionally, triethylsilyl trifluoromethanesulfonate can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triethylsilyl trifluoromethanesulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triethylsilyl trifluoromethanesulfonate remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its silylating activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of triethylsilyl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound can effectively silylate target biomolecules without causing significant toxicity. At high doses, triethylsilyl trifluoromethanesulfonate can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .

Transport and Distribution

Within cells and tissues, triethylsilyl trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of triethylsilyl trifluoromethanesulfonate are critical for its biochemical activity, as they influence the compound’s accessibility to target biomolecules and its overall effectiveness in biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethylsilyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with triethylchlorosilane. The reaction is typically carried out under an inert gas atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at a temperature range of 10-30°C for about 12 hours. After the reaction is complete, the product is purified by reduced pressure distillation .

Industrial Production Methods

In industrial settings, the preparation of triethylsilyl trifluoromethanesulfonate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often achieving a product purity of up to 99.9% and a yield of 97.8% .

Analyse Chemischer Reaktionen

Types of Reactions

Triethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Silylation of Alcohols: It reacts with alcohols in the presence of a base like triethylamine to form silyl ethers.

Hydrolysis: It is sensitive to hydrolysis, reacting with water to form triethylsilanol and trifluoromethanesulfonic acid.

Substitution Reactions: It can be used to replace metal-halogen bonds with covalent M-O (SO2CF3) bonds.

Common Reagents and Conditions

Bases: Triethylamine, 2,6-lutidine

Solvents: Dichloromethane, 1,2-dichloroethane

Reaction Conditions: Typically carried out under an inert atmosphere to avoid moisture sensitivity

Major Products Formed

Silyl Ethers: Formed from the reaction with alcohols

Triethylsilanol: Formed from hydrolysis

Trifluoromethanesulfonic Acid: Formed from hydrolysis

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trimethylsilyl trifluoromethanesulfonate

- Tert-Butyldimethylsilyl trifluoromethanesulfonate

- Trimethyl (trifluoromethyl)silane

Uniqueness

Triethylsilyl trifluoromethanesulfonate is unique due to its higher stability compared to trimethylsilyl trifluoromethanesulfonate. The triethylsilyl group provides greater steric hindrance, making the compound less prone to hydrolysis and side reactions .

Eigenschaften

IUPAC Name |

triethylsilyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPXDBGVJZCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229597 | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79271-56-0 | |

| Record name | Triethylsilyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79271-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079271560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of triethylsilyl trifluoromethanesulfonate (TESOTf) in organic synthesis?

A1: Triethylsilyl trifluoromethanesulfonate (TESOTf) is widely employed as a powerful silylating agent, facilitating the introduction of triethylsilyl protecting groups onto alcohols and other nucleophilic functional groups. [, , , ] This protection strategy is particularly valuable in multi-step synthesis, allowing for the selective manipulation of other reactive sites in complex molecules.

Q2: How does TESOTf interact with tetrahydropyranyl (THP) ethers, and what are the implications for organic synthesis?

A2: TESOTf reacts with THP ethers in the presence of a base like 2,4,6-collidine. This reaction proceeds through a collidinium salt intermediate, ultimately yielding the corresponding alcohol and 4-triethylsiloxybutanal. [] This method provides a mild and efficient way to deprotect THP ethers, especially useful when dealing with acid-labile protecting groups in the molecule.

Q3: Can you elaborate on the role of TESOTf in the context of ring-closing metathesis reactions?

A3: Interestingly, the intermediate formed during the reaction of TESOTf with alkenol-THP ethers can be trapped with other alkenols. This trapping generates acyclic mixed acetals, which can then undergo ring-closing metathesis using the tetrahydropyranyl unit as a tether. [] This application highlights the versatility of TESOTf in facilitating complex transformations.

Q4: Beyond THP ether deprotection, what other applications of TESOTf are noteworthy in organic chemistry?

A4: TESOTf has proven valuable in several key reactions, including:

- Glycosylation Reactions: It serves as a catalyst in glycosylation reactions, particularly those employing phenyl selenoglycosides as donors and acceptors, contributing to the synthesis of complex oligosaccharides. []

- Cationic Heck Reactions: TESOTf plays a crucial role in enabling the use of cheaper and more stable aryl chlorides, mesylates, tosylates, and sulfamates in nickel-catalyzed cationic Heck reactions. [, ] This expands the scope and practicality of this important carbon-carbon bond forming reaction.

Q5: Are there any spectroscopic techniques used to study the reactions involving TESOTf?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, plays a vital role in characterizing the intermediates formed in reactions involving TESOTf. For instance, the structure of the collidinium salt intermediate in THP ether deprotection was confirmed using 1H NMR. [] Additionally, techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be employed to further confirm the structure of intermediates. []

Q6: What makes TESOTf a preferred choice over other silylating agents in certain reactions?

A6: While other silylating agents exist, TESOTf offers several advantages:

- Mild Reaction Conditions: It allows for reactions to be carried out under milder conditions, minimizing unwanted side reactions, especially important when dealing with sensitive substrates. [, ]

- Chemoselectivity: TESOTf demonstrates good chemoselectivity, preferentially reacting with specific functional groups, leaving others intact. This is crucial in manipulating complex molecules with multiple reactive sites. []

Q7: Are there any known limitations or challenges associated with the use of TESOTf?

A7: * Moisture Sensitivity: TESOTf is moisture-sensitive and should be handled under anhydrous conditions to prevent decomposition. [] This necessitates careful experimental setup and the use of dry solvents and reagents.* Byproduct Formation: The trifluoromethanesulfonate anion (triflate) generated during the reaction can sometimes lead to unwanted side reactions or complicate purification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)